An In-Depth Technical Guide to the Chemical Structure, Properties, and Biological Significance of 3'-Methoxyflavone
An In-Depth Technical Guide to the Chemical Structure, Properties, and Biological Significance of 3'-Methoxyflavone
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flavonoids represent a vast and structurally diverse class of plant secondary metabolites, widely investigated for their potential therapeutic applications. Within this class, O-methylated flavonoids are gaining significant attention due to their enhanced metabolic stability and oral bioavailability compared to their hydroxylated counterparts.[1][2] This guide provides a comprehensive technical overview of 3'-Methoxyflavone, a specific methoxylated flavone. We will delve into its core chemical structure, the analytical techniques used for its elucidation, its synthesis, and its biological relevance, particularly its role as a pro-drug that is metabolically activated by cytochrome P450 enzymes. This document serves as a foundational resource for researchers exploring methoxyflavones in medicinal chemistry and pharmacology.
Core Chemical Identity and Structure
3'-Methoxyflavone belongs to the flavone subclass of flavonoids, which are built upon a 2-phenyl-4H-1-benzopyran-4-one (also known as 2-phenylchromen-4-one) backbone. The defining feature of 3'-Methoxyflavone is the presence of a single methoxy group (-OCH₃) substituted on the B-ring of the flavone core.
The IUPAC name for this compound is 2-(3-methoxyphenyl)chromen-4-one .[3] Its structure consists of a chromen-4-one system (the A and C rings) attached to a phenyl group (the B ring) at the 2-position. The methoxy substituent is located at the 3'-position of this B-ring.
| Identifier | Value |
| IUPAC Name | 2-(3-methoxyphenyl)chromen-4-one[3] |
| Synonyms | 3'-Methoxy-flavone, 2-(3-Methoxyphenyl)-4H-chromen-4-one[3] |
| CAS Number | 53906-83-5[3] |
| Molecular Formula | C₁₆H₁₂O₃[3] |
| Molecular Weight | 252.26 g/mol [3] |
Structural Elucidation: A Self-Validating System
The unambiguous identification of 3'-Methoxyflavone relies on a combination of spectroscopic techniques that validate its molecular formula, connectivity, and the specific placement of the methoxy group.
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Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming the molecular formula. For 3'-Methoxyflavone, the expected exact mass is 252.0786 g/mol for the molecular ion [M]⁺. GC-MS analysis typically shows a prominent peak at an m/z of 252, corroborating the overall molecular weight.[3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the definitive map of the molecule's carbon-hydrogen framework.
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¹H NMR: The spectrum would characteristically display a sharp singlet around δ 3.8-3.9 ppm, integrating to three protons, which is indicative of the methoxy (-OCH₃) group. The remaining signals would appear in the aromatic region (δ 6.8-8.2 ppm), corresponding to the protons on the A and B rings. The specific splitting patterns (doublets, triplets, multiplets) of these aromatic protons are key to confirming the substitution pattern.
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¹³C NMR: The carbon spectrum provides evidence for all 16 carbon atoms. Key signals include the carbonyl carbon (C4) downfield at δ > 175 ppm, the methoxy carbon at δ ~55 ppm, and the remaining aromatic carbons, whose chemical shifts confirm the precise location of the methoxy group on the B-ring.[3]
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Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups. The spectrum of 3'-Methoxyflavone would show a strong absorption band around 1620-1650 cm⁻¹ characteristic of the α,β-unsaturated ketone (C=O) of the flavone C-ring, as well as C-O stretching vibrations for the ether linkages and C=C stretching for the aromatic rings.
Synthesis and Derivatization
The synthesis of flavones is a well-established area of organic chemistry, providing access to novel derivatives for structure-activity relationship (SAR) studies. The most common and reliable method for synthesizing 3'-Methoxyflavone proceeds through a chalcone intermediate.
Experimental Protocol: Two-Step Synthesis via Chalcone Intermediate
This protocol describes a standard laboratory procedure for the synthesis of 3'-Methoxyflavone.
Step 1: Claisen-Schmidt Condensation to form 1-(2-hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one (Chalcone)
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Reaction Setup: In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1.0 eq) and 3-methoxybenzaldehyde (1.1 eq) in ethanol.
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Base Addition: Cool the solution in an ice bath and add an aqueous solution of potassium hydroxide (3.0-4.0 eq) dropwise with vigorous stirring. The solution will typically turn a deep color (yellow to red).
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Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
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Workup and Isolation: Pour the reaction mixture into a beaker of ice-cold dilute hydrochloric acid to neutralize the excess base and precipitate the chalcone product. Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The crude chalcone can be purified by recrystallization from ethanol.
Step 2: Oxidative Cyclization to form 3'-Methoxyflavone
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Reaction Setup: Dissolve the purified chalcone from Step 1 (1.0 eq) in dimethyl sulfoxide (DMSO).
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Oxidant Addition: Add iodine (I₂) (1.2 eq) to the solution.
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Heating: Heat the reaction mixture to 120-140 °C and maintain for 2-4 hours. The progress is monitored by TLC.
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Workup and Isolation: After cooling to room temperature, pour the reaction mixture into a solution of sodium thiosulfate to quench the excess iodine. The precipitated solid is the crude 3'-Methoxyflavone.
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Purification: Filter the solid, wash with water, and dry. The final product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3'-Methoxyflavone.
Caption: Synthetic workflow for 3'-Methoxyflavone.
Biological Context and Mechanism of Action
While many flavonoids are studied for their direct antioxidant or enzyme-inhibiting properties, the significance of methoxylated flavonoids often lies in their metabolic fate. Their methoxy groups render them more lipophilic and less susceptible to immediate phase II conjugation (glucuronidation/sulfation) in the gut and liver, which often inactivates hydroxylated flavonoids.[2]
Metabolic Activation: O-Demethylation Pathway
3'-Methoxyflavone serves as a pro-drug that undergoes metabolic activation in the body. The primary metabolic pathway is O-demethylation, catalyzed predominantly by cytochrome P450 enzymes, specifically CYP1B1 and CYP2A13.[4] This reaction removes the methyl group from the 3'-position, converting 3'-Methoxyflavone into its active metabolite, 3'-hydroxyflavone .[4]
This biotransformation is critical because the resulting hydroxyl group can significantly alter the biological activity, often enhancing properties such as antioxidant capacity or interaction with cellular targets. The ability of 3'-Methoxyflavone to be efficiently converted to 3'-hydroxyflavone makes it an interesting candidate for drug development, as it leverages endogenous metabolic machinery to deliver an active compound.[4]
Caption: Metabolic activation of 3'-Methoxyflavone.
Potential Pharmacological Activities
The pharmacological potential of 3'-Methoxyflavone is intrinsically linked to its active metabolite. Research on related methoxyflavones and their hydroxylated forms suggests potential in several areas:
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Neuroprotection: Related compounds, such as 3',4'-dimethoxyflavone, have been identified as inhibitors of parthanatos, a specific pathway of neuronal cell death, suggesting a role in managing neurodegenerative conditions.[5]
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Anticancer Properties: Methoxylated flavones are explored as cancer chemopreventive agents.[2] Their increased metabolic stability may allow them to reach target tissues at effective concentrations.[2] The conversion to hydroxylated metabolites can induce enzymes involved in carcinogen detoxification or inhibit cell proliferation.[4]
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Antioxidant Activity: While the methoxy group itself is not a strong radical scavenger, its conversion to a hydroxyl group creates a potent antioxidant moiety capable of neutralizing reactive oxygen species.[6]
Conclusion
3'-Methoxyflavone is a structurally well-defined molecule whose identity is confirmed through a robust combination of analytical techniques. Its synthesis is readily achievable, allowing for the generation of derivatives for further investigation. From a drug development perspective, the most compelling aspect of 3'-Methoxyflavone is its role as a metabolically stable pro-drug. Its efficient biotransformation by CYP450 enzymes into the active 3'-hydroxyflavone highlights a sophisticated strategy for leveraging the body's own metabolic processes to achieve therapeutic effects. This positions 3'-Methoxyflavone and related structures as promising leads for tackling a range of pathologies, from neurodegeneration to cancer.
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